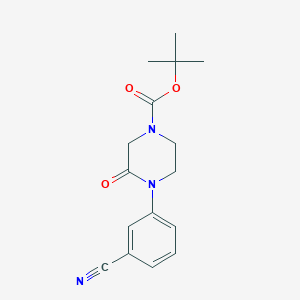![molecular formula C7H12O2 B13888165 4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
4-Oxaspiro[2.5]octan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxaspiro[2.5]octan-6-ol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxaspiro[2.5]octan-6-ol can be achieved through several methods. One common approach involves the reaction of a suitable diol with a spirocyclic ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate oxonium ion, which then undergoes intramolecular cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of specific catalysts, temperature control, and purification techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxaspiro[2.5]octan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into spirocyclic alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Aplicaciones Científicas De Investigación
4-Oxaspiro[2.5]octan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Oxaspiro[2.5]octan-6-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzymatic activity. This can lead to various biological effects, such as changes in metabolic pathways or cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-4-oxaspiro[2.5]octan-6-ol: This compound has a similar spirocyclic structure but with a methoxy group at the 5-position.
6-Oxaspiro[2.5]octane-1-carboxylic acid: Another related compound with a carboxylic acid functional group.
Uniqueness
4-Oxaspiro[2.5]octan-6-ol is unique due to its specific structural features, which include the presence of an oxygen atom within the spirocyclic ring. This structural characteristic imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
4-oxaspiro[2.5]octan-6-ol |
InChI |
InChI=1S/C7H12O2/c8-6-1-2-7(3-4-7)9-5-6/h6,8H,1-5H2 |
Clave InChI |
ZXKJXGGDDQUUHF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC2)OCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


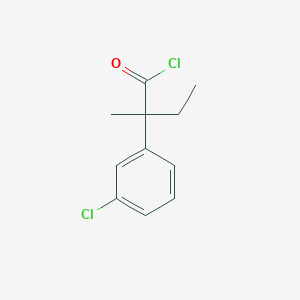
![Ethyl 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(hydroxyimino)acetate](/img/structure/B13888088.png)
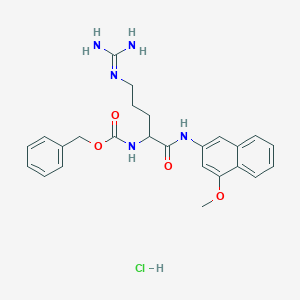
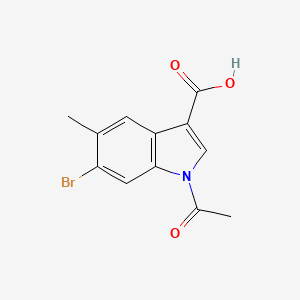
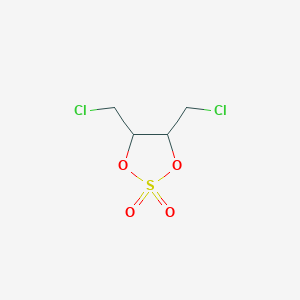
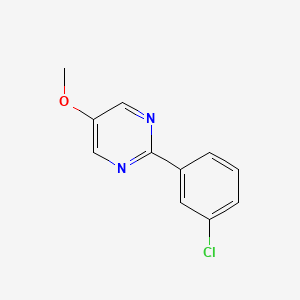
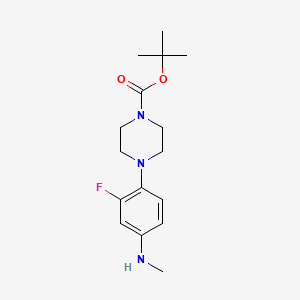
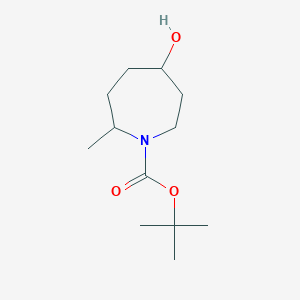
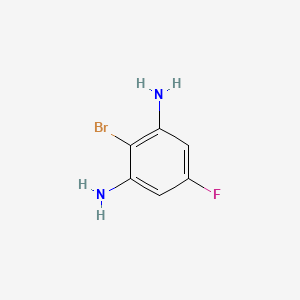
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
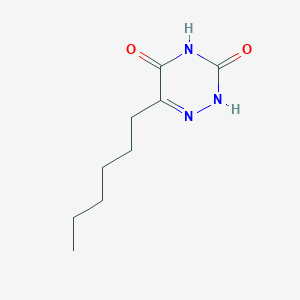
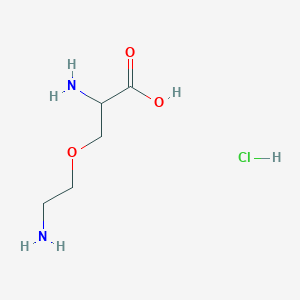
![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
